(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol

Glycosidase inhibition Iminosugar pharmacology Enzyme selectivity profiling

α-Homonojirimycin (HMJ, CAS 119557-99-2), systematically named (2R,3R,4R,5S,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol, is a naturally occurring polyhydroxylated piperidine alkaloid belonging to the iminosugar class. It functions as a potent and broad-spectrum inhibitor of α-glucosidases, with reported IC50 values spanning 1 to 0.01 μM across multiple enzyme sources, while exhibiting negligible activity against β-glucosidase and α-/β-mannosidases.

Molecular Formula C7H15NO5
Molecular Weight 193.20 g/mol
CAS No. 119557-99-2
Cat. No. B1673349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
CAS119557-99-2
Synonymsalpha-homonojirimycin
homo-nojirimycin
homonojirimycin
Molecular FormulaC7H15NO5
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(N1)CO)O)O)O)O
InChIInChI=1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2/t3-,4-,5-,6+,7?/m1/s1
InChIKeyCLVUFWXGNIFGNC-QTSLKERKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

α-Homonojirimycin (CAS 119557-99-2): A Polyhydroxylated Piperidine Iminosugar for α-Glucosidase-Targeted Research Procurement


α-Homonojirimycin (HMJ, CAS 119557-99-2), systematically named (2R,3R,4R,5S,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol, is a naturally occurring polyhydroxylated piperidine alkaloid belonging to the iminosugar class . It functions as a potent and broad-spectrum inhibitor of α-glucosidases, with reported IC50 values spanning 1 to 0.01 μM across multiple enzyme sources, while exhibiting negligible activity against β-glucosidase and α-/β-mannosidases [1]. The compound possesses five defined chiral centers and adopts a chair conformation with the C-1 hydroxymethyl group predominantly equatorial to the piperidine ring, a structural feature critical to its inhibitory profile [1]. α-Homonojirimycin is distinguished from its closest structural analog 1-deoxynojirimycin (DNJ) by the presence of an additional hydroxymethyl substituent at the C-1 position, which confers a distinct selectivity fingerprint across processing α-glucosidases I and II [1].

Why Generic Iminosugar Substitution Fails: Stereochemical and Conformational Determinants of α-Homonojirimycin (CAS 119557-99-2) Activity


Within the iminosugar family, even single-epimer variations produce dramatic shifts in glycosidase inhibition profiles. Among the four natural epimers of homonojirimycin, only α-homonojirimycin (compound 1) displays potent, broad-spectrum α-glucosidase inhibition in the 1–0.01 μM range; its C-1 epimer β-homonojirimycin, C-2 epimer α-homomannojirimycin, and the C-1/C-2 diepimer β-homomannojirimycin are all surprisingly inactive against β-glucosidase and α-/β-mannosidases and show only moderate activity toward select mammalian α-glucosidases [1]. Furthermore, the correct (2R,3R,4R,5S,6R) absolute configuration defined by CAS 119557-99-2 is essential for maximal potency: BindingDB data reveal that a preparation with incompletely defined stereochemistry exhibits approximately 17.5-fold weaker inhibition of rice α-glucosidase (IC50 700 nM vs. 40 nM) relative to the stereochemically resolved compound [1]. Procurement of the correct stereoisomer with verified enantiomeric purity is therefore a non-negotiable requirement for reproducible experimental outcomes. The quantitative evidence below establishes precisely where α-homonojirimycin diverges from its closest analogs.

α-Homonojirimycin (CAS 119557-99-2) Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Closest Iminosugar Analogs


Broad-Spectrum α-Glucosidase Inhibitory Potency vs. Epimeric Homonojirimycins: >100-Fold Selectivity Window

α-Homonojirimycin (compound 1) demonstrated potent inhibition across a panel of α-glucosidases with IC50 values ranging from 1 to 0.01 μM. In contrast, its three natural epimers—β-homonojirimycin (2), α-homomannojirimycin (3), and β-homomannojirimycin (4)—were each inactive as inhibitors of β-glucosidase and α- and β-mannosidases, and only moderately active against select mammalian α-glucosidases [1]. The C-1 hydroxymethyl group in the equatorial orientation, confirmed by X-ray crystallography and ¹H NMR coupling constants, is the key structural determinant of this selectivity [1].

Glycosidase inhibition Iminosugar pharmacology Enzyme selectivity profiling Carbohydrate-processing enzymes

Rat Intestinal Maltase Inhibition vs. 1-Deoxynojirimycin (DNJ): ~1.6-Fold Superior Potency of α-Homonojirimycin

In a direct comparative study, α-homonojirimycin (HNJ) and 1-deoxynojirimycin (DNJ) were evaluated as inhibitors of rat intestinal maltase. HNJ exhibited an IC50 of 0.08 μM, representing approximately 1.6-fold higher potency than DNJ (IC50 = 0.13 μM). In the human intestinal Caco-2 cell model system, DNJ was more potent (IC50 = 0.05 μM vs. 0.10 μM for HNJ), indicating species- and system-dependent rank-order differences that must be considered in experimental design [1]. The inhibitory activity of DNJ toward human maltase was noted to be identical to that of the clinically used antidiabetic agent voglibose, positioning HNJ in a comparable potency range for intestinal α-glucosidase targeting [1].

Maltase inhibition Carbohydrate metabolism Antidiabetic research Intestinal α-glucosidase

Differential Glucosidase I vs. II Processing Enzyme Inhibition vs. N-Methyl-α-homonojirimycin (MHNJ): Inverted Selectivity Profiles

When tested against purified glycoprotein processing enzymes, α-homonojirimycin (HNJ) and its N-methyl derivative (MHNJ) displayed inverted selectivity profiles. HNJ preferentially inhibited glucosidase II with a Ki of approximately 1 × 10⁻⁶ M and was about 3-fold less effective on glucosidase I (Ki ≈ 3 × 10⁻⁶ M). In contrast, MHNJ preferentially inhibited glucosidase I (Ki = 1 × 10⁻⁶ M) and was 30-fold less effective on glucosidase II (Ki = 3 × 10⁻⁵ M) [1]. In influenza virus-infected MDCK cells, MHNJ was more effective than HNJ at blocking N-linked oligosaccharide processing, consistent with its stronger glucosidase I inhibition [1]. Notably, the N-butyl derivative of HNJ showed very low activity toward both processing enzymes, demonstrating that N-alkylation does not uniformly enhance potency [1].

Glycoprotein processing Glucosidase I Glucosidase II N-linked oligosaccharide biosynthesis

Stereochemical Integrity Requirement: ~17.5-Fold Potency Loss with Ill-Defined Stereochemistry on Rice α-Glucosidase

BindingDB-curated ChEMBL data reveal that the correctly defined α-homonojirimycin stereoisomer (BDBM50259956; SMILES with five resolved chiral centers: OC[C@H]1N[C@H](CO)[C@H](O)[C@@H](O)[C@@H]1O) inhibits rice α-glucosidase with an IC50 of 40 nM [1]. In contrast, a preparation cataloged as '(R)-2,6-bis-hydroxymethyl-piperidine-3,4,5-triol' with only one resolved chiral center (BDBM50065255) exhibits an IC50 of 700 nM on the same enzyme [2]. This 17.5-fold potency gap underscores that even partially unresolved stereochemistry can severely compromise inhibitory activity. Across a panel of enzymes (rat intestinal sucrase, rat liver lysosomal α-glucosidase, trehalase), the ill-defined preparation consistently shows 2- to 17-fold weaker inhibition [2].

Stereochemical purity Procurement quality control Rice α-glucosidase Iminosugar QC

HIV-1 Replication: Inactivity of α-Homonojirimycin vs. N-Butyl-1-deoxynojirimycin—A Critical Negative Differentiation

α-Homonojirimycin (1), N-methyl-α-homonojirimycin (7), and N-butyl-α-homonojirimycin (8) were all inactive against HIV-1 replication at 500 μg/mL as measured by inhibition of virus-induced cytopathogenicity in MT-4 cells [1]. In marked contrast, N-butyl-1-deoxynojirimycin (NB-DNJ, compound 11), which also inhibits processing α-glucosidase I, exhibited an EC50 value of 37 μg/mL [1]. This finding demonstrates that inhibition of processing α-glucosidase I alone is insufficient to predict anti-HIV activity, and that α-homonojirimycin—despite its potent α-glucosidase I inhibition—lacks the anti-HIV efficacy of NB-DNJ [1].

HIV-1 inhibition Antiviral iminosugars Glycoprotein processing Cytopathogenicity assay

In Vivo Antihyperglycemic Efficacy in STZ-Diabetic Mice vs. Castanospermine and 1-Deoxynojirimycin: Divergent Metabolic Outcomes

In a comparative in vivo study, eight nitrogen-containing sugars including castanospermine (6), α-homonojirimycin (7), and 1-deoxynojirimycin (8) were evaluated for antihyperglycemic effects in streptozotocin (STZ)-diabetic mice following intraperitoneal injection at 150 μmol/kg [1]. Castanospermine and fagomine reduced blood glucose levels, while α-homonojirimycin and 1-deoxynojirimycin did not produce a statistically significant blood glucose reduction at the tested dose [1]. This contrasts with the potent in vitro maltase inhibition of both HNJ and DNJ (IC50 values of 0.08 and 0.13 μM, respectively) and highlights that in vitro enzyme potency does not directly translate to in vivo antihyperglycemic efficacy for this compound class [1].

Antihyperglycemic activity Streptozotocin-diabetic mouse model In vivo iminosugar pharmacology Blood glucose regulation

Optimal Research and Procurement Application Scenarios for α-Homonojirimycin (CAS 119557-99-2)


Pan-α-Glucosidase Inhibitor Screening Panels Requiring Broad-Spectrum Activity with β-Glucosidase Exclusion

α-Homonojirimycin is the preferred positive control for enzyme inhibitor screening panels that demand potent, broad-spectrum α-glucosidase inhibition (IC50 1–0.01 μM) coupled with demonstrated inactivity against β-glucosidase and α-/β-mannosidases [Section 3, Evidence 1]. Unlike its epimers (β-homonojirimycin, α-homomannojirimycin, β-homomannojirimycin), which lose broad-spectrum activity, HNJ provides consistent inhibition across rice, rat intestinal, and mammalian lysosomal α-glucosidases [1]. Researchers should verify the (2R,3R,4R,5S,6R) stereochemistry by optical rotation (+82° to +87°, c=1, H₂O) upon receipt to ensure procurement of the correct epimer .

Glucosidase II-Selective Glycoprotein Processing Studies in Viral and Cellular Models

For investigations of N-linked oligosaccharide processing where preferential glucosidase II inhibition is desired, α-homonojirimycin (HNJ) is the tool compound of choice over its N-methyl derivative (MHNJ). HNJ exhibits a 3-fold preference for glucosidase II (Ki ≈ 1 μM) over glucosidase I (Ki ≈ 3 μM), whereas MHNJ shows a 30-fold preference for glucosidase I [Section 3, Evidence 3]. HNJ has demonstrated efficacy in blocking N-linked oligosaccharide processing in influenza virus-infected MDCK cells and has shown protective effects against influenza A virus infection in mice at oral doses of 1 mg/kg, improving survival rate, prolonging mean survival time, and reducing lung virus yields [2]. This makes HNJ a valuable reference compound for glycoprotein maturation studies where glucosidase II plays a rate-limiting role.

Lysosomal Storage Disease Pharmacological Chaperone Research (Pompe and Gaucher Disease Models)

α-Homonojirimycin has been cited in patent literature (US9181184) as a modulator of lysosomal α-glucosidase (GAA) for potential pharmacological chaperone applications in Pompe disease [Section 3, Evidence 5]. In murine lysosomal α-glucosidase assays at pH 4.0, the compound demonstrates an EC50 of 2.81 × 10⁵ nM in a cellular context [3]. For Gaucher disease research involving lysosomal β-glucosidase (GBA), HNJ's selectivity profile—lacking significant β-glucosidase inhibition—makes it a useful counter-screen compound to differentiate α-glucosidase-mediated from β-glucosidase-mediated effects in lysosomal storage disorder models [Section 3, Evidence 1].

Carbohydrate Metabolism Research with Rat Intestinal Models Requiring Superior Maltase Inhibition Over DNJ

In rat intestinal maltase inhibition studies, α-homonojirimycin provides approximately 1.6-fold greater potency (IC50 = 0.08 μM) compared to 1-deoxynojirimycin (IC50 = 0.13 μM) [Section 3, Evidence 2]. However, researchers using human Caco-2 intestinal models should note the species-dependent potency inversion (DNJ IC50 = 0.05 μM vs. HNJ IC50 = 0.10 μM) [4]. For in vivo metabolic studies, HNJ did not significantly reduce blood glucose in STZ-diabetic mice at 150 μmol/kg i.p., indicating that its potent in vitro maltase inhibition does not directly predict in vivo antihyperglycemic efficacy [Section 3, Evidence 6]. This compound is therefore best suited for in vitro and ex vivo carbohydrate enzyme profiling rather than whole-animal glucose-lowering studies.

Quote Request

Request a Quote for (2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.